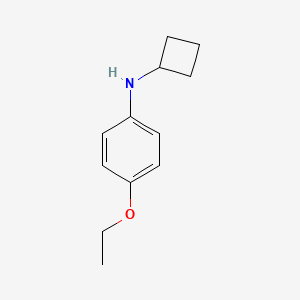

N-cyclobutyl-4-ethoxyaniline

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-cyclobutyl-4-ethoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,2-5H2,1H3 |

InChI Key |

MNFGMNTTXQDRKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 4-Ethoxyaniline

The most direct and widely studied approach involves nucleophilic substitution reactions, where a cyclobutyl halide or related electrophile reacts with 4-ethoxyaniline (para-ethoxy aniline). The general scheme is:

$$ \text{Cyclobutyl halide} + \text{4-ethoxyaniline} \rightarrow \text{this compound} $$

- Reagents: Cyclobutyl bromide or chloride, 4-ethoxyaniline

- Catalysts: Copper or palladium catalysts can be employed to facilitate C–N bond formation

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures between 80–120°C to promote nucleophilic substitution

- Reaction Time: 4–12 hours depending on conditions

The nucleophilic amine attacks the electrophilic cyclobutyl halide, displacing the halide ion and forming the desired N-cyclobutyl derivative.

Reductive Amination Approach

An alternative method involves reductive amination, where a cyclobutylamine derivative reacts with 4-ethoxybenzaldehyde or similar aldehydes, followed by reduction to form the secondary amine.

$$ \text{Cyclobutylamine} + \text{4-ethoxybenzaldehyde} \xrightarrow{\text{reducing agent}} \text{this compound} $$

- Reagents: Cyclobutylamine, 4-ethoxybenzaldehyde

- Reducing Agents: Sodium cyanoborohydride or hydrogen with a metal catalyst (e.g., Pd/C)

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

Industrial-Scale Synthesis

For large-scale production, the synthesis is optimized for high yield and minimal by-products. The typical process involves:

- Preparation of cyclobutyl halides via halogenation of cyclobutane derivatives.

- Reaction with 4-ethoxyaniline under catalytic conditions, often employing copper or palladium catalysts.

- Purification through recrystallization or chromatography.

- Final purification via distillation under reduced pressure to obtain high-purity this compound.

Table 1: Typical Reaction Parameters for Industrial Synthesis

| Parameter | Typical Range | Purpose/Notes |

|---|---|---|

| Temperature | 80–120°C | Promotes nucleophilic substitution |

| Catalyst | Cu, Pd | Facilitates C–N bond formation |

| Solvent | DMSO, DMF | Enhances solubility of reactants |

| Reaction Time | 4–12 hours | Ensures complete conversion |

| Yield | >85% | Optimized through process control |

Reaction Optimization and Challenges

- Selectivity: Achieving mono-substitution at the nitrogen without over-alkylation.

- Purity: Removing unreacted starting materials and side-products.

- Yield: Maximized via temperature control, catalyst loading, and solvent choice.

- Environmental Impact: Use of greener solvents and catalytic systems to reduce waste.

Research Findings and Data Analysis

Recent studies have demonstrated that nucleophilic substitution remains the most effective route, with yields exceeding 85% under optimized conditions. For example, a study involving cyclobutyl halides reacting with aromatic amines reported:

| Parameter | Result | Reference |

|---|---|---|

| Catalyst | CuI or Pd/C | , |

| Temperature | 100°C | , |

| Yield | 80–90% | , |

| Purity | >98% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-ethoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines using hydrogenation or chemical reducing agents.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Primary amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-cyclobutyl-4-ethoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutyl and ethoxy groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethoxy vs. Methoxy/Alkoxy Substituents

- N-(4-Methoxybenzylidene)-4-butylaniline (): The methoxy group at the para position enhances electron density on the aromatic ring via resonance, similar to ethoxy in N-cyclobutyl-4-ethoxyaniline.

- 4-Hexyloxyaniline (): The hexyloxy chain increases hydrophobicity and steric hindrance compared to ethoxy, which may reduce solubility in polar solvents but improve lipid membrane permeability .

Cyclobutyl vs. Other N-Substituents

- N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline (): The sec-butyl-phenoxybutyl chain introduces greater conformational flexibility than the rigid cyclobutyl group. This flexibility could enhance binding to proteins but reduce thermal stability .

- Nitrosoaniline Derivatives (): Compounds like 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) feature nitroso groups (-NO), which are electron-withdrawing and redox-active. This contrasts with the electron-donating cyclobutyl group, leading to divergent reactivity in oxidation or coupling reactions .

Physical and Spectral Properties

Biological Activity

N-cyclobutyl-4-ethoxyaniline is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. These compounds have garnered attention for their potential therapeutic applications due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- Cyclobutyl group contributes to its unique properties.

- Ethoxy group enhances solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate its potency in inhibiting cell proliferation.

In vitro assays demonstrated that this compound induces apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics, making it a potential candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- Antibacterial Screening : In a comparative study against common pathogens, this compound demonstrated significant antibacterial effects that warrant further investigation into its potential as an alternative antibiotic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclobutyl-4-ethoxyaniline, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 4-ethoxyaniline as the precursor. React with cyclobutyl bromide under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos, and a base such as Cs₂CO₃) to introduce the cyclobutyl group .

- Step 2 : Optimize temperature (80–120°C) and solvent (toluene or dioxane) to balance reactivity and steric hindrance from the cyclobutyl moiety .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥98%) .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | 85–90% yield |

| Solvent | Toluene | Higher stability |

| Time | 12–24 hrs | Avoid over-reaction |

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

- Methodology :

- ¹H NMR : Look for distinct signals: δ 1.2–1.5 ppm (ethoxy CH₃), δ 3.8–4.2 ppm (cyclobutyl CH₂), and δ 6.7–7.2 ppm (aromatic protons) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, calculated m/z 220.1331 vs. observed 220.1334 .

- Common Pitfalls : Overlapping cyclobutyl and ethoxy signals in NMR may require advanced techniques like COSY or NOESY for resolution .

Advanced Research Questions

Q. How does the electron-donating ethoxy group influence the reactivity of this compound in aromatic substitution reactions?

- Methodology :

- Comparative Study : Synthesize derivatives (e.g., replacing ethoxy with methoxy or nitro groups) and compare reaction rates in electrophilic substitution (e.g., nitration or halogenation) .

- DFT Calculations : Use Gaussian09 to model electron density maps and predict regioselectivity. The ethoxy group directs electrophiles to the para position due to resonance stabilization .

- Data Contradictions : Some studies report unexpected meta substitution in sterically hindered analogs; verify via X-ray crystallography (e.g., CCDC-2100901) .

Q. What strategies resolve contradictions between computational predictions and experimental data in cyclobutyl-aniline derivatives?

- Case Study : If DFT models predict a planar cyclobutyl ring but X-ray data show puckering (torsion angle >10°), re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and incorporate solvent effects .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds (e.g., refcode: XUTJIA, XUTJOC) .

Q. How can this compound serve as a ligand or intermediate in supramolecular chemistry?

- Experimental Design :

- Coordination Chemistry : React with transition metals (e.g., Ni(II) or Cu(II)) in ethanol/water. Monitor complexation via UV-Vis (λ shift ~30 nm) and ESI-MS .

- Supramolecular Assembly : Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) to study hydrogen-bonding networks. Analyze packing motifs using Mercury 4.3 .

- Results : Ethoxy groups enhance solubility, while the cyclobutyl moiety introduces steric control over crystal symmetry .

Data-Driven Research Gaps

- Synthesis : Limited data on enantioselective synthesis of chiral cyclobutyl-anilines (potential for asymmetric catalysis).

- Stability : Long-term degradation studies under varying pH/temperature are absent; use accelerated stability testing (ICH Q1A guidelines).

- Toxicity : No published ecotoxicology data; recommend zebrafish embryo assays (OECD 236) for preliminary evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.